![molecular formula C8H12O B7949005 (Z)-9-oxabicyclo[6.1.0]non-4-ene](/img/structure/B7949005.png)
(Z)-9-oxabicyclo[6.1.0]non-4-ene
Overview
Description
(Z)-9-Oxabicyclo[6.1.0]non-4-ene is a strained bicyclic epoxide with a molecular formula of C₈H₁₂O and a molecular weight of 124.18 g/mol . It is synthesized via epoxidation of (1Z,5Z)-cycloocta-1,5-diene using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, yielding a colorless oil with an 82% isolated yield . Key structural features include a cis-configured epoxide bridge (Z-stereochemistry) across the bicyclo[6.1.0]nonene framework, confirmed by NMR data (δ 5.69–5.48 ppm for olefinic protons and δ 56.87 ppm for the epoxide carbons) . This compound is widely utilized in polymer chemistry and bioorthogonal applications due to its mechanochemical reactivity and compatibility with ring-opening metathesis polymerization (ROMP) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-9-oxabicyclo[6.1.0]non-4-ene typically involves the epoxidation of cyclooctene derivatives. One common method is the reaction of cyclooctene with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), under controlled conditions to form the epoxide ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale epoxidation reactions using more efficient catalysts and reagents to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: (Z)-9-oxabicyclo[6.1.0]non-4-ene undergoes various types of reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygen-containing functional groups.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: The epoxide can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of different products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids (e.g., m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like water, alcohols, or amines can be used, often in the presence of a catalyst or under specific conditions.
Major Products Formed:
Diols: Resulting from the oxidation of the epoxide ring.
Alcohols: Formed through the reduction of the epoxide.
Substituted Products: Various nucleophilic substitution reactions yield different functionalized products.
Scientific Research Applications
(Z)-9-oxabicyclo[6.1.0]non-4-ene serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through various reactions:
- Diels-Alder Reaction : This compound acts as a dienophile in Diels-Alder reactions, facilitating the formation of cycloadducts with electron-rich dienes, which are crucial for synthesizing polycyclic structures.
- Wittig Reaction : It can function as a nucleophile in the Wittig reaction, allowing for the formation of alkenes from carbonyl compounds.
- Epoxide Ring Opening : The epoxide ring in this compound can undergo ring-opening reactions with nucleophiles, leading to diverse bicyclic ethers and other functionalized products .
Material Science
The unique structural characteristics of this compound make it valuable in material science:
- Polymer Synthesis : It can be used as a monomer in ring-opening metathesis polymerization (ROMP), producing polymers with desirable mechanical and thermal properties.
- Nanotechnology Applications : Its high reactivity allows it to be incorporated into nanostructured materials, enhancing their properties for applications in electronics and photonics .
Biological Research
In biological contexts, this compound has been explored for its potential as a bioorthogonal reagent:
- Bioorthogonal Chemistry : The compound is utilized in inverse electron-demand Diels–Alder (IEDDA) reactions with tetrazines, which are advantageous for labeling biomolecules in live cells due to their fast reaction kinetics and specificity .
Case Study 1: Bioorthogonal Applications
In a study published by Carboni and Lindsey (1959), the IEDDA reaction involving this compound demonstrated its utility for in vivo applications, highlighting its rapid reaction rates with tetrazines, making it suitable for tracking biological processes in real-time .
Case Study 2: Polymer Development
Research conducted by Darko et al. (2014) showcased the use of this compound in developing novel polymers that exhibited enhanced stability and reactivity compared to traditional materials, paving the way for advancements in material science applications .
Mechanism of Action
(Z)-9-oxabicyclo[6.1.0]non-4-ene is similar to other epoxides, such as (E)-9-oxabicyclo[6.1.0]non-4-ene and 1,2-epoxy-5-cyclooctene. its unique stereochemistry and reactivity profile distinguish it from these compounds. The (Z)-isomer, in particular, exhibits different reactivity compared to the (E)-isomer due to the spatial arrangement of its atoms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
9,9-Dichlorobicyclo[6.1.0]non-4-ene
- Molecular Formula : C₉H₁₂Cl₂
- Molecular Weight : 191.10 g/mol
- Key Functional Groups : Two chlorine substituents at the bridgehead carbon (C9).
- Synthesis: Derived from photochemical reactions of bicyclo[6.1.0]nonene derivatives in the presence of Fe(CO)₅, leading to dichlorination .
- Reactivity : Forms stable iron tetracarbonyl complexes under UV irradiation, enabling studies on metal-catalyzed rearrangements . Unlike the epoxide, it undergoes hydride abstraction with Fe(CO)₅, suggesting a cationic mechanistic pathway .
- Applications: Primarily used in organometallic chemistry to investigate iron-catalyzed olefin rearrangements .
Bicyclo[6.1.0]non-4-ene-9-carboxylic Acid Ethyl Ester
- Molecular Formula : C₁₂H₁₈O₂
- Molecular Weight : 194.27 g/mol
- Key Functional Groups : Ethyl ester at C7.
- Synthesis: Prepared via esterification of bicyclo[6.1.0]nonene precursors, with stereochemical outcomes (exo/endo) controlled by reaction conditions .
- Reactivity : Serves as a precursor for bioorthogonal probes due to its strained alkyne-like reactivity. For example, it participates in click chemistry for fluorescence-based assays .
- Applications : Used in developing chemical probes for measuring enzyme activity (e.g., butyrylcholinesterase) in biological systems .
9-Oxabicyclo[3.3.1]non-1-ene
- Molecular Formula : C₈H₁₂O
- Molecular Weight : 124.18 g/mol
- Key Functional Groups : Epoxide in a smaller bicyclo[3.3.1] framework.
- Synthesis: Not explicitly detailed in the evidence, but likely involves epoxidation of a bicyclic diene precursor.
- Reactivity: Smaller ring strain compared to bicyclo[6.1.0] systems, leading to reduced mechanochemical activity.
- Applications: Limited to niche synthetic applications due to lower reactivity .
Comparative Data Table
Key Research Findings
Mechanochemical Reactivity: this compound exhibits force-dependent isomerization under atomic force microscopy (AFM), with thresholds (~240–260 pN) critical for designing stress-responsive polymers .
Polymer Applications: Copolymerization with tris(cyclooctenyl)silane yields porous polymers for embedding palladium nanoparticles, enabling catalytic Suzuki-Miyaura cross-coupling in aqueous media .
Bioorthogonal Utility : Ethyl ester derivatives enable fluorescence turn-on assays for butyrylcholinesterase activity, outperforming glutathione interference .
Organometallic Rearrangements: Dichloro derivatives form iron carbonyl complexes, providing insights into non-allylic hydride transfer mechanisms .
Biological Activity
(Z)-9-Oxabicyclo[6.1.0]non-4-ene is a bicyclic compound featuring a unique structural framework that includes an oxygen atom integrated into its bicyclic system. This compound has gained attention for its potential biological activity and applications in organic synthesis, material science, and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its reactivity, synthetic utility, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 124.18 g/mol. The compound's structure contributes to its reactivity profile, particularly its interactions with electrophiles, which can lead to diverse products with potential biological implications .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 124.18 g/mol |
Physical State | Liquid |
Melting Point | -28.97 °C (Predicted) |
Boiling Point | 195 °C |
Density | 1.01 g/mL at 25 °C |
Reactivity and Synthetic Applications
Research indicates that this compound exhibits significant reactivity towards electrophiles, making it a valuable intermediate in organic synthesis. It has been utilized in various reactions, including:
- Diels-Alder Reactions : Acts as a Lewis acid facilitating bond formation.
- Wittig Reactions : Functions as a nucleophile aiding in new bond creation.
These reactions underscore the compound's potential as a building block for pharmaceuticals and agrochemicals .
Case Studies and Research Findings
- Catalytic Applications : A study demonstrated that this compound can be used to prepare palladium nanoparticles embedded in polymeric supports, which exhibited catalytic activity in Suzuki-Miyaura cross-coupling reactions with turnover numbers reaching up to 2940 .
- Polymerization Studies : The compound has been involved in ring-opening copolymerization processes, where it reacts with tris(cyclooct-4-enyl-1-oxy)methylsilane using Grubbs' third-generation catalyst, indicating its utility in developing novel materials .
- Bioorthogonal Chemistry : In bioorthogonal applications, this compound has been utilized in the synthesis of intermediates for further functionalization, showcasing its versatility in biological systems .
Q & A
Basic Research Questions
Q. How is (Z)-9-oxabicyclo[6.1.0]non-4-ene synthesized, and what are the key stereochemical considerations?
The compound is synthesized via bromine-assisted epoxide ring expansion, where neighboring group participation by the epoxide oxygen facilitates stereoselective formation of trans,trans-dibromo derivatives (e.g., 2,6-dibromo-9-oxabicyclo[3.3.1]nonane). This method ensures precise control over stereochemistry, critical for applications requiring regioselectivity .
Q. What analytical techniques are used to characterize this compound in complex mixtures?
GC-MS is widely employed for identification in phytochemical studies, with structural validation via InChIKey (TWFJMNZBFSTTNG-HWKANZROSA-N) and spectral databases . For synthetic purity, NMR and mass spectrometry (e.g., EPA/NIH Mass Spectral Database) are recommended to resolve stereoisomeric ambiguities .
Advanced Research Questions
Q. How does this compound participate in ring-opening copolymerization, and what catalytic systems enhance reactivity?
The compound undergoes ring-opening copolymerization with tris(cyclooct-4-enyl-1-oxy)methylsilane using Grubbs third-generation ruthenium catalysts. This yields polymeric supports embedded with palladium nanoparticles, which exhibit catalytic activity in Suzuki-Miyaura cross-coupling reactions (50°C, aqueous tBuOK, phase transfer agents). Turnover numbers up to 2940 are achieved, though surface accessibility of Pd nanoparticles must be optimized .
Q. What mechanistic insights explain the stereoselective fragmentation of this compound derivatives under radical conditions?
Fragmentation of intermediates like (Z)-9-(cyclooct-2-en-1-yloxy)-9-oxabicyclo[6.1.0]nonane radicals produces alkene oxo radicals and 9-oxabicyclo[6.1.0]nonane. Computational modeling of radical stability and transient intermediates (e.g., EPR spectroscopy) can clarify regioselectivity and competing pathways .
Q. How can mechanochemical activation of this compound-containing polymers be quantified?
Single-molecule force spectroscopy (SMFS) via AFM measures force thresholds (~240–260 pN) for spiropyran-to-merocyanine isomerization in copolymerized macrocycles. Force-extension curves and computational simulations reveal mechanochemical reactivity, guiding the design of stress-responsive materials .
Q. What strategies resolve contradictions in catalytic performance data for polymeric supports derived from this compound?
Discrepancies may arise from incomplete nanoparticle dispersion or leaching. Use BET surface area analysis, XPS for surface Pd quantification, and controlled leaching experiments. Compare turnover frequencies (TOFs) with homogeneous catalysts to distinguish bulk vs. surface contributions .
Q. Methodological Guidance
- Experimental Design : Prioritize stereochemical validation using NOESY or X-ray crystallography for synthetic intermediates .
- Data Interpretation : Cross-reference GC-MS results with synthetic standards and spectral libraries to avoid misidentification in natural product studies .
- Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to troubleshoot catalytic systems and mechanistic hypotheses .
Properties
IUPAC Name |
9-oxabicyclo[6.1.0]non-4-ene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-4-6-8-7(9-8)5-3-1/h1-2,7-8H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFPXWMSGJXUFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(O2)CCC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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